molecular formula C15H12N2OS B3051995 2-Mercapto-3-m-tolyl-3h-quinazolin-4-one CAS No. 37641-49-9

2-Mercapto-3-m-tolyl-3h-quinazolin-4-one

Cat. No. B3051995
CAS RN: 37641-49-9
M. Wt: 268.3 g/mol
InChI Key: JMBJIUXOKGIUKP-UHFFFAOYSA-N
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Description

“2-Mercapto-3-m-tolyl-3h-quinazolin-4-one” is a derivative of quinazolinone . Quinazolinones are organic compounds that include a benzene ring fused with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . They are known for their various therapeutic and biological activities .


Synthesis Analysis

Quinazolinones are synthesized by Stefan Niementowski and are named after Niementowski quinazolinone synthesis . The sodium salt of 2-mercapto-3-phenyl-quinazolin-4 (3H)-one on condensing with substituted aroyl chloride yielded thioesters of 3-phenyl-quinazolin-4 (3H)-one .


Molecular Structure Analysis

The chemical structure of quinazolinones includes a benzene ring fused with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring .


Chemical Reactions Analysis

Quinazolinones have been reported to undergo alkylation . They have also been used in the synthesis of 4-quinazolinone derivatives, inhibitors of the DNA repair enzyme poly (ADP-ribose) polymerase .

Scientific Research Applications

Antimicrobial Activity

2-Mercapto-3-m-tolyl-3h-quinazolin-4-one and its derivatives have shown significant antimicrobial properties. Research by Alagarsamy et al. (2004) demonstrated that certain compounds synthesized from 2-mercaptoquinazolin-4(3H)-ones exhibited notable antibacterial and antifungal activities. Similarly, El-Azab (2007) found that a series of substituted 2-mercaptoquinazolin-4(3H)-ones displayed a broad spectrum of antimicrobial activity, suggesting their potential as templates for developing more potent antimicrobial agents (Alagarsamy, Revathi, Meena, Ramaseshu, Rajasekaran, & Clerco, 2004)(El-Azab, 2007).

Anticancer Properties

Several studies have focused on the anticancer properties of 2-mercaptoquinazolin-4(3H)-one derivatives. Khalil et al. (2003) and Hamid et al. (2001) synthesized new series of 2-mercapto-3H-quinazoline analogs, some of which were identified as active anticancer agents. These compounds demonstrated significant in vitro antitumor activity, indicating their potential as cancer treatments (Khalil, Abdel Hamide, Al-Obaid, & El-Subbagh, 2003)(Hamid, El-obeid, Al-rashood, Khalil, & El-Subbagh, 2001).

Diuretic Agents

Maarouf, El‐Bendary, and Goda (2004) explored the diuretic activity of quinazolin‐4(3H)‐one derivatives. Their study indicated that certain derivatives exhibited significant diuretic activity, showcasing the potential of these compounds in addressing conditions that require diuretics (Maarouf, El‐Bendary, & Goda, 2004).

Monoamine Oxidase Inhibitors

Qhobosheane, Petzer, Petzer, and Legoabe (2018) synthesized a series of 2-mercapto-4(3H)-quinazolinone derivatives and evaluated them as potential inhibitors of human monoamine oxidase enzymes. Their findings suggested that these compounds could be promising leads for developing selective monoamine oxidase-B inhibitors, which may be beneficial for treating neurodegenerative disorders such as Parkinson's disease (Qhobosheane, Petzer, Petzer, & Legoabe, 2018).

Future Directions

Quinazolinones have attracted the interest of medicinal chemists due to their broad spectrum of biological activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . This suggests that “2-Mercapto-3-m-tolyl-3h-quinazolin-4-one” and other quinazolinone derivatives may continue to be areas of interest in future research.

properties

IUPAC Name

3-(3-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-5-4-6-11(9-10)17-14(18)12-7-2-3-8-13(12)16-15(17)19/h2-9H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBJIUXOKGIUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357973
Record name 2-mercapto-3-m-tolyl-3h-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-3-m-tolyl-3h-quinazolin-4-one

CAS RN

37641-49-9
Record name 2-mercapto-3-m-tolyl-3h-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MB Deshmukh, S Dhongade-Desai… - Indian Journal of …, 2005 - arxiv.iacs.res.in
arhepted 20 January 2005 istract: Quinazolinc derivatives are of special importance because of their versatile biological and pharmacological activities The 2-(2-oxo-> pyls» ilfanyl)-3-m-…
Number of citations: 2 arxiv.iacs.res.in
MB Deshmukh, S Dhongade-Desai, SS Chavan - researchgate.net
Quinazoline derivatives are of special importance because of their versatile biological & pharmacological activities. The 2-(2-oxo-propylsulfanyl)-3-m-tolyl-3H-quinazolin-4-one (2) and 2…
Number of citations: 2 www.researchgate.net
MB Deshmukh - E-journal of Chemistry, 2004 - downloads.hindawi.com
We describe here an easy and efficient method to obtain S-alkylated derivatives of thio-quinazolinone using different alkylating agents via a solvent-free microwave-assisted method. …
Number of citations: 2 downloads.hindawi.com

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